molecular formula C13H24O3 B13820006 2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate

2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate

Cat. No.: B13820006
M. Wt: 228.33 g/mol
InChI Key: MTGDOFFFLRHWKO-UHFFFAOYSA-N
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Description

Terpinyl propionate is an ester formed from the reaction of terpineol and propionic acid. It is a colorless to pale yellow liquid with a pleasant, fruity odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terpinyl propionate is synthesized through an esterification reaction between terpineol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of terpinyl propionate involves the continuous flow of terpineol and propionic acid through a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Terpinyl propionate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of terpinyl propionate can yield terpineol and propionic acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Terpineol and propionic acid.

    Reduction: Terpineol and propionic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Terpinyl propionate has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of other esters and organic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug formulations due to its pleasant odor and low toxicity.

    Industry: Widely used in the fragrance and flavor industry to impart fruity and floral notes to products.

Mechanism of Action

The mechanism of action of terpinyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. At the molecular level, the ester group can undergo hydrolysis to release terpineol and propionic acid, which may contribute to its biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

    Terpinyl Acetate: Another ester of terpineol, commonly used in fragrances.

    Linalyl Acetate: An ester of linalool, also used in the fragrance industry.

    Geranyl Propionate: An ester of geraniol, used for its floral scent.

Comparison: Terpinyl propionate is unique due to its specific fruity odor, which distinguishes it from other esters like terpinyl acetate and linalyl acetate. Its chemical structure allows for different reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-5-11(14)16-12(2,3)10-6-8-13(4,15)9-7-10/h10,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGDOFFFLRHWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C1CCC(CC1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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